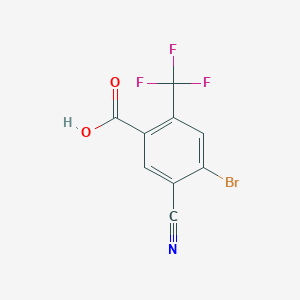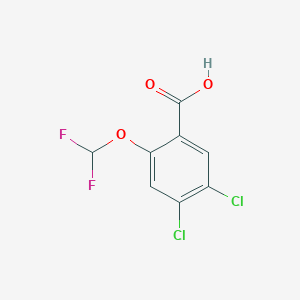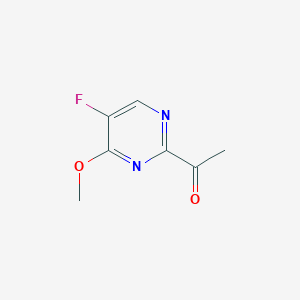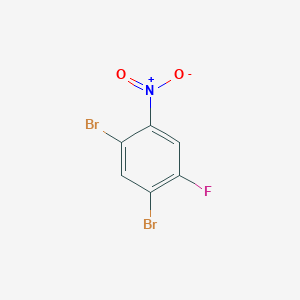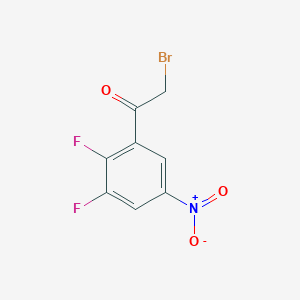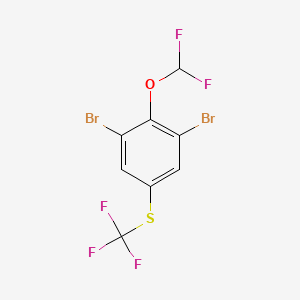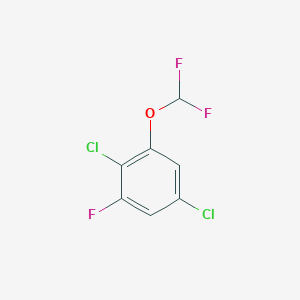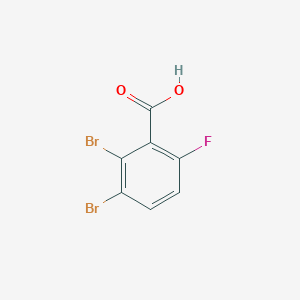
4-Bromo-2-methylphenyl acetate
Overview
Description
“4-Bromo-2-methylphenyl acetate” is an organic compound with the molecular formula C10H11BrO2 . It is a derivative of phenylacetic acid containing a bromine atom .
Synthesis Analysis
The synthesis of “this compound” can be achieved through various methods. One such method involves the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . Another method involves the condensation of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the nitrile with sodium hydroxide .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H11BrO2/c1-7-5-9(11)4-3-8(7)6-10(12)13-2/h3-5H,6H2,1-2H3 . This indicates that the compound has a bromine atom attached to the fourth carbon of the phenyl group, a methyl group attached to the second carbon, and an acetate group attached to the phenyl group .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . Its molecular weight is 243.1 g/mol . The compound has a CAS Number of 958646-47-4 .Scientific Research Applications
Separation Techniques
4-Bromo-2-methylphenyl acetate can be efficiently separated from industrial distillation residues. This process involves selective sorption into ZSM-5 from a cyclohexane solution of the residues, followed by desorption with acetone. This method is particularly useful in the purification of bromo-substituted aromatic compounds, highlighting the compound's role in industrial chemistry processes (Smith, He, & Taylor, 1997).
Synthesis of Novel Compounds
This compound plays a role in the synthesis of various organic compounds. For instance, its derivatives have been used in the preparation of compounds like 1-{4a,6-dimethyl-4a,9a-dihydropyrano-[3,4-b]indol-9(1H)-yl}ethanone, demonstrating its utility in complex organic syntheses and its importance in medicinal chemistry (Skladchikov, Fatykhov, & Gataullin, 2012).
Pharmaceutical Applications
In the pharmaceutical field, this compound derivatives are involved in the development of potential antimicrobial agents. For example, Schiff bases and thiazolidinone derivatives using this compound have shown promising antibacterial and antifungal activities. These findings are significant for the development of new antimicrobial drugs (Fuloria, Fuloria, & Gupta, 2014).
Advanced Material Synthesis
This compound is used in the synthesis of intermediates for advanced materials, such as liquid crystal display materials. Its involvement in the preparation of key intermediates like bromo-hydroxybiphenyls underscores its relevance in material science and engineering (Guo-du, 2001).
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Mechanism of Action
Target of Action
It is known that brominated compounds like this are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
The mode of action of 4-Bromo-2-methylphenyl acetate is likely related to its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the bromine atom on the compound can be replaced by another group, allowing the formation of a new carbon–carbon bond . This is a key step in the synthesis of many complex organic molecules .
Biochemical Pathways
Brominated compounds like this one are often used in the synthesis of pharmaceuticals and other biologically active compounds . Therefore, it is possible that this compound could indirectly affect various biochemical pathways through its role in the synthesis of these other compounds.
Pharmacokinetics
It is known that the compound is highly absorbed in the gastrointestinal tract
Result of Action
The result of the action of this compound is primarily seen in its role as a reagent in chemical reactions, particularly the Suzuki–Miyaura cross-coupling reaction
Action Environment
The action of this compound is influenced by various environmental factors. For example, the efficiency of its use in Suzuki–Miyaura cross-coupling reactions can be affected by the presence of other reagents, the temperature, and the pH of the reaction environment . Additionally, the stability of the compound can be affected by exposure to light, heat, and moisture.
properties
IUPAC Name |
(4-bromo-2-methylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-5-8(10)3-4-9(6)12-7(2)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQZSPJVILXASP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

